![molecular formula C20H24ClN3O3S B2601124 2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887899-94-7](/img/structure/B2601124.png)
2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O3S and its molecular weight is 421.94. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Approaches
Thieno[2,3-b]pyridine-2-carboxamides and their derivatives have been a focal point in scientific research due to their potential in creating various bioactive compounds. For instance, the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines has been explored through reactions involving 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These reactions lead to a range of products, including pyrimidinones and triazinones, contributing to the diverse chemical library of this compound family (Abdel-rahman et al., 2002). Similarly, research by (Bakhite et al., 2005) delved into synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, demonstrating the compound's versatility in forming complex heterocyclic structures.
Antimicrobial Applications
The antimicrobial properties of thieno[2,3-b]pyridine derivatives have also been rigorously investigated. (Bakhite et al., 2004) conducted a study focusing on the antimicrobial activity of novel Pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, showcasing their potential in combating microbial infections. This is further supported by research from (Kolisnyk et al., 2015), where novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides were synthesized and demonstrated notable antimicrobial activity.
Biological Activity in Other Fields
The scope of research extends beyond antimicrobial applications, touching areas like dyeing polyester fibers and investigating biological activities. (Khalifa et al., 2015) synthesized heterocyclic aryl monoazo organic compounds involving thieno[2,3-b]pyridine derivatives, revealing their efficiency in dyeing polyester fabrics and their promising antioxidant, antitumor, and antimicrobial activities.
Mechanism of Action
Target of Action
The primary target of 2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis in cells .
Mode of Action
2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide acts as a potent and selective inhibitor of TRPM4 . It also rescues the functional expression of mutant A432T TRPM4 in cells .
Biochemical Pathways
Its inhibition of trpm4 can impact calcium signaling pathways, which play crucial roles in various cellular processes .
Result of Action
The molecular and cellular effects of 2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide’s action include the inhibition of TRPM4, which can affect calcium homeostasis in cells . This compound also exhibits neuroprotective activity against glutamate-induced neurodegeneration .
properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-19(2)9-13-15(17(22)26)18(28-16(13)20(3,4)24-19)23-14(25)10-27-12-7-5-11(21)6-8-12/h5-8,24H,9-10H2,1-4H3,(H2,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORMICXADDNQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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